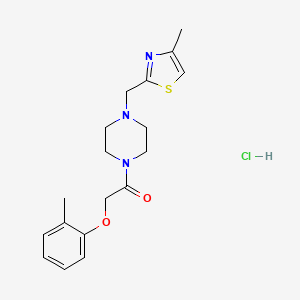

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride" is a chemically synthesized molecule that appears to be related to piperazine derivatives. Piperazines are a class of organic compounds that have diverse applications in medicinal chemistry due to their pharmacological properties. The structure of the compound suggests that it may have potential biological activity or could be used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related piperazine compounds has been described in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This process utilizes electrochemically generated p-quinone imine, which participates in a Michael addition reaction. Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms opposite each other. The specific compound likely contains additional functional groups attached to the piperazine core, such as a methylthiazolylmethyl group and a tolyloxyethanone moiety. These groups can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The electrochemical synthesis mentioned earlier indicates that piperazine compounds can participate in Michael addition reactions . This type of reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which could be a relevant reaction for the compound , considering its potential reactive sites.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, we can infer from related compounds that it may be a solid at room temperature and could form hydrochloride salts, which are typically more soluble in water . The presence of aromatic and heteroaromatic rings in the molecule suggests it may have significant lipophilicity, which can affect its solubility and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Electrochemical Synthesis Techniques

Novel synthesis methods involve the electrochemical oxidation of piperazine derivatives, showcasing innovative pathways to create complex molecules with potential therapeutic applications. Electrochemical techniques offer environmentally friendly alternatives for synthesizing piperazine-based compounds, highlighting a shift towards green chemistry in pharmaceutical synthesis (Amani & Nematollahi, 2012).

Advanced Synthesis of Piperazine Derivatives

Research into the synthesis of piperazine derivatives includes exploring their interactions and transformations. This work contributes to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including medicine and materials science (Bhat et al., 2018).

Potential Therapeutic Activities

Antimicrobial and Antitumor Activities

Compounds similar in structure have been evaluated for their antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, offering insights into the potential use of piperazine derivatives as drugs against specific diseases (Bektaş et al., 2007; Verma & Singh, 2015).

Analgesic and Anti-inflammatory Properties

Studies have revealed the analgesic and anti-inflammatory properties of piperazine derivatives, underscoring their potential as pain management and anti-inflammatory medications. This research highlights the pharmaceutical applications of such compounds, paving the way for future drug development (Palaska et al., 1993).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of novel compounds, including their evaluation for antimicrobial, antifungal, and cytotoxic activities, are fundamental to discovering new therapeutic agents. These studies provide a foundation for further research and development in drug discovery, contributing to the broader field of medicinal chemistry (Gan et al., 2010).

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYNFWDYOZMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)